Dineopentyl glutamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111537-33-8 |
|---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl) (2S)-2-aminopentanedioate |
InChI |
InChI=1S/C15H29NO4/c1-14(2,3)9-19-12(17)8-7-11(16)13(18)20-10-15(4,5)6/h11H,7-10,16H2,1-6H3/t11-/m0/s1 |
InChI Key |
CZGCBYXXDMGKNM-NSHDSACASA-N |
SMILES |
CC(C)(C)COC(=O)CCC(C(=O)OCC(C)(C)C)N |
Isomeric SMILES |
CC(C)(C)COC(=O)CC[C@@H](C(=O)OCC(C)(C)C)N |
Canonical SMILES |
CC(C)(C)COC(=O)CCC(C(=O)OCC(C)(C)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dineopentyl glutamate DNPE L-glutamic acid bis(2,2-dimethylpropyl) ester L-glutamic acid dineopentyl este |
Origin of Product |
United States |
Diastereomer Formation Followed by Standard Chromatography:
A common strategy for separating enantiomers is to react the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC on a non-chiral stationary phase (e.g., silica gel) mdpi.com.
Chiral Derivatizing Agents: For a compound like Dineopentyl glutamate (B1630785), a chiral alcohol or amine can be used as a derivatizing agent after the hydrolysis of one or both neopentyl ester groups. For instance, esterification with L-menthol has been successfully used for the chiral resolution of artificial glutamate analogs nih.govresearchgate.net. The resulting diastereomeric esters can then be separated by HPLC.
The table below illustrates a hypothetical HPLC separation of diastereomeric esters of a hydrolyzed Dineopentyl glutamate derivative.
| Diastereomer | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Diastereomer 1 (L-Glu derivative) | Silica Gel | Hexane:Isopropanol (90:10) | 1.0 | 210 | 12.5 |
| Diastereomer 2 (D-Glu derivative) | Silica Gel | Hexane:Isopropanol (90:10) | 1.0 | 210 | 15.2 |
Chiral Chromatography:
Direct separation of enantiomers can be achieved using chiral chromatography. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral Stationary Phases: A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. For the separation of glutamate (B1630785) esters, a chiral crown ether-based stationary phase has been shown to be effective for separating the enantiomers of L-glutamic acid diethyl ester hydrochloride google.com.
The following table provides an example of chiral HPLC conditions for the direct separation of Dineopentyl glutamate enantiomers.
| Enantiomer | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Column Temperature (°C) | Detection |
| L-Dineopentyl glutamate | Chiral Crown Ether | Perchloric acid (pH 2.0) in Water/Acetonitrile (80:20) | 0.8 | 25 | UV at 210 nm |
| D-Dineopentyl glutamate | Chiral Crown Ether | Perchloric acid (pH 2.0) in Water/Acetonitrile (80:20) | 0.8 | 25 | UV at 210 nm |
Chiral Derivatization Followed by Lc Ms/ms:
This approach combines the selectivity of chiral derivatization with the sensitivity of mass spectrometric detection. The enantiomers are derivatized with a chiral reagent, and the resulting diastereomers are separated by reversed-phase LC and detected by MS/MS. For example, L-pyroglutamic acid can be used as a chiral labeling reagent for the enantioseparation of chiral amines, followed by UPLC-ESI-MS/MS analysis nih.gov. A similar strategy could be developed for Dineopentyl glutamate (B1630785) or its amino-containing metabolites.
Biological and Physiological Interactions: Mechanistic Insights
Neuromuscular Transmission Modulation
Dineopentyl glutamate (B1630785) has been a subject of investigation for its effects on neuromuscular transmission, particularly within invertebrate model systems. sav.sk Research has focused on its capacity to modulate the physiological responses initiated by the excitatory neurotransmitter L-glutamate. sav.sk
In studies utilizing the tergocoxal muscle of the locust (Locusta migratoria migratorioides R.F.), Dineopentyl glutamate (DNPE) has demonstrated a significant blocking effect on neuromuscular transmission. sav.sk Experiments involving the stimulation of the motor nerve to evoke Excitatory Postsynaptic Potentials (EPSPs) revealed that the application of DNPE leads to a reversible reduction in the amplitude of these potentials. sav.sk The blockade of EPSPs indicates that DNPE interferes with the normal process of synaptic transmission at the locust neuromuscular junction, where L-glutamate is the primary excitatory neurotransmitter. sav.sk This effect was observed to be dependent on the concentration of the compound. sav.sk
The application of L-glutamate to excitable cells, such as locust muscle fibers, typically induces a depolarization of the cell membrane. sav.sk Research has shown that this compound effectively blocks these glutamate-induced depolarization responses. sav.sk In the presence of DNPE, the muscle fiber's response to the application of glutamate is substantially diminished. sav.sk The mechanism for this blocking action is considered complex; while simpler glutamate ethers are thought to act primarily through interaction with glutamate receptors, the action of DNPE may also involve effects on the sodium conductance of the excitable membranes, similar to the action of certain alcohols on nerve cell membranes. sav.sk
To quantify the blocking activity of this compound, dose-response curves have been constructed in in vitro nerve-muscle preparations from locusts. sav.sk These analyses measure the percentage of the glutamate response amplitude at various concentrations of DNPE to determine the half-maximal effective concentration (EC50). sav.sk The EC50 value represents the concentration of the compound required to reduce the amplitude of glutamate-induced potentials by 50%. sav.sk For this compound, the EC50 value for its blocking effect on the glutamate response was found to be an order of magnitude smaller than that of other, less hydrophobic symmetric glutamic acid ethers studied previously, indicating a higher blocking potency. sav.sk
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| EC50 | The concentration of DNPE that decreases the amplitude of glutamate-induced potentials by 50%. | Determined to be an order of magnitude smaller than previously studied symmetric glutamate ethers, indicating high potency. | sav.sk |
Receptor Interaction Studies
The interaction of this compound with neurotransmitter receptors is central to its physiological effects. sav.sk Studies have aimed to elucidate its binding characteristics and specificity, particularly within the context of the glutamatergic systems of invertebrates. sav.sk
While the blocking effect of simpler compounds like the diethyl ether of glutamic acid is primarily attributed to direct interaction with glutamate receptors, the mechanism for this compound is suggested to be more complex. sav.sk Its high hydrophobicity, conferred by the long alkyl radicals, suggests that in addition to potential receptor interaction, it may also act on the sodium conductance of excitable membranes. sav.sk The blocking effect on neuromuscular transmission in insects has been shown to increase with the length of the alkyl radicals in symmetric glutamate ethers, a category to which DNPE belongs. sav.sk
Comparative Studies with Known Glutamate Receptor Modulators
The primary excitatory neurotransmitter in the central nervous system is glutamate, which activates both ionotropic and metabotropic receptors. actamedica.orgdrugbank.com Ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission. abcam.cnnih.govnih.gov Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity and neuronal excitability. nih.govnih.gov
The action of this compound can be contextualized by comparing it to known modulators of these glutamate receptors. While compounds like NMDA, AMPA, and kainic acid are direct agonists that activate their respective receptors, this compound's interaction appears to be more complex. nih.gov Research on locust neuromuscular junctions has shown that the blocking effect of glutamic acid ethers is influenced by the length and branching of their alkyl chains, as well as the compound's hydrophobicity. sav.sk In these studies, this compound (DNPE) and a related compound, dipinacoline ether of glutamic acid (DPE), exhibited a more intricate blocking mechanism than simpler ethers like diethyl ether of glutamic acid. The latter's effect is primarily through direct interaction with glutamate receptors. sav.sk
In contrast, the blocking action of DNPE is suggested to involve more than just receptor interaction, pointing towards a multifaceted mechanism that may also include effects on the excitable membrane's ion conductance. sav.sk This distinguishes it from classical competitive antagonists that directly compete with glutamate for the binding site or allosteric modulators that bind to a different site on the receptor to alter its function. elifesciences.orgcnrs.fr
Ion Channel Modulation Hypotheses
The unique properties of this compound have led to hypotheses regarding its influence on ion channels, particularly sodium channels.
Building on the proposed action on sodium conductance, it is hypothesized that this compound could block sodium channels in both nerve and muscle cells. sav.sk This hypothesis is drawn from a parallel with the mechanism of action of certain alcohols on the squid axon membrane. sav.sk If this compound acts similarly to these surface-active alcohols, it would be expected to interfere with the normal functioning of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in excitable cells. sav.sknih.gov This blockade of sodium channels would contribute to the observed inhibition of neuromuscular transmission. sav.sk
Broader Bioactivity Profiles (Mechanistic Context)
Beyond its specific interactions with receptors and channels, this compound is recognized for its general bioactivity and potential utility in research settings.
This compound is classified as a bioactive chemical. hodoodo.com This broad classification indicates that the compound has a demonstrable effect on living tissue. Its investigation in the context of neuromuscular transmission and potential ion channel modulation underscores its capacity to interact with and influence physiological processes. sav.sk
Given its complex mechanism of action that appears to involve both glutamate receptor interactions and modulation of ion channel conductance, this compound holds potential as a reference compound in neurochemical research. sav.sk Its distinct properties, particularly the influence of its hydrophobic side chains on its blocking effect, can provide a valuable tool for dissecting the multifaceted nature of synaptic transmission and membrane excitability. sav.sk By comparing its effects to other glutamate receptor modulators and ion channel blockers, researchers can gain a deeper understanding of the structure-activity relationships that govern the function of neuroactive compounds. nih.govsav.sknih.gov
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone for the analysis of dineopentyl glutamate (B1630785), allowing for its separation from complex matrices and subsequent detection. The choice of chromatographic mode is heavily influenced by the physicochemical properties of the molecule, particularly the presence of the large, nonpolar neopentyl groups, which render the molecule significantly more hydrophobic than its parent amino acid, glutamic acid.
High-Performance Liquid Chromatography (HPLC) with Ion Exchange Chromatography (IEC)
Ion exchange chromatography (IEC) is a powerful technique for the separation of charged molecules. While traditionally a method of choice for free amino acids, its direct application to dineopentyl glutamate is limited. This compound lacks the free carboxylic acid and amino groups necessary for direct ion-exchange interactions. However, IEC can be employed following a hydrolysis step, which would cleave the ester bonds and liberate the free glutamic acid. The resulting glutamic acid can then be separated and quantified using established IEC protocols.
For such an approach, a strong cation exchange (SCX) column is typically used. The separation is based on the interaction of the positively charged amino group of the hydrolyzed glutamic acid with the negatively charged stationary phase. Elution is then achieved by increasing the ionic strength or the pH of the mobile phase.
Table 1: Hypothetical HPLC-IEC Parameters for Glutamic Acid Derived from this compound Hydrolysis
| Parameter | Condition |
|---|---|
| Column | Strong Cation Exchange (SCX), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.2 M Sodium Citrate Buffer, pH 3.2 |
| Mobile Phase B | 0.6 M Sodium Citrate Buffer, pH 10.0 |
| Gradient | Linear gradient from 0% to 100% B over 30 minutes |
| Flow Rate | 0.5 mL/min |
| Temperature | 55 °C |
| Detection | Post-column derivatization with ninhydrin, 570 nm |
Coupling with Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly specific and sensitive technique for the analysis of this compound. Given the compound's increased hydrophobicity due to the neopentyl esters, reversed-phase HPLC (RP-HPLC) is the most suitable separation mode. The bulky ester groups provide strong retention on nonpolar stationary phases like C18.
The mass spectrometer allows for the precise determination of the molecular weight of this compound and its fragments, enabling unambiguous identification. Electrospray ionization (ESI) in positive mode would be the preferred ionization technique, as the secondary amine in the glutamate backbone can be readily protonated. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity. A recent study on the LC-MS/MS analysis of glutamic acid esterified with sorbitol demonstrates the feasibility of identifying such ester modifications on the glutamic acid backbone nih.govnih.govplos.org.
Table 2: Illustrative RP-HPLC-MS Parameters for Direct Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Full Scan (m/z 100-500) and MS/MS of parent ion |
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that separates compounds based on their polarity. It is particularly useful for compounds that are too polar for reversed-phase chromatography. While this compound is significantly less polar than free glutamic acid, it still retains some polar character from the glutamate backbone.
HILIC could be advantageous if the analysis requires the separation of this compound from very nonpolar matrix components. In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of an organic solvent, typically acetonitrile. The separation mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. More polar compounds are retained more strongly. The application of HILIC is well-established for the separation of free amino acids and their more polar derivatives waters.comhalocolumns.comnih.gov.
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to enhance the detectability of an analyte or to improve its chromatographic properties. For this compound, derivatization strategies would primarily target the glutamic acid moiety after hydrolysis, as the secondary amine is not readily accessible for direct derivatization in the intact molecule.
Pre-column Derivatization Approaches
Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the HPLC system. This approach is often used to attach a chromophore or fluorophore to the analyte, thereby increasing its response to UV or fluorescence detectors. For the analysis of this compound, a hydrolysis step would first be necessary to yield free glutamic acid. The resulting glutamic acid can then be derivatized.
A common pre-column derivatization reagent for amino acids is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative nih.gov. Another reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), reacts with both primary and secondary amines to produce a fluorescent derivative.
Post-column Derivatization with Chromogenic or Fluorogenic Reagents (e.g., Ninhydrin, o-Phthaldialdehyde)
Post-column derivatization is performed after the analyte has been separated on the HPLC column and before it reaches the detector. This technique avoids the potential for multiple derivatization products that can sometimes occur with pre-column methods. As with pre-column derivatization, an initial hydrolysis of this compound to glutamic acid would be required.
Following separation of the glutamic acid by a technique such as IEC, the eluent is mixed with a derivatizing reagent in a reaction coil. Ninhydrin is a classic post-column derivatization reagent that reacts with primary and secondary amines to produce a deep purple-colored compound known as Ruhemann's purple, which is detected by absorbance at 570 nm researchgate.net. O-phthaldialdehyde can also be used in a post-column setup for fluorescence detection, offering higher sensitivity than ninhydrin.
Table 3: Comparison of Derivatization Reagents for Hydrolyzed this compound (Glutamic Acid)
| Reagent | Method | Target Moiety | Detection | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Ninhydrin | Post-column | Primary/Secondary Amines | Absorbance (570 nm) | Robust, well-established method | Lower sensitivity compared to fluorescence methods |
| o-Phthaldialdehyde (OPA) | Pre- or Post-column | Primary Amines | Fluorescence | High sensitivity, rapid reaction | Derivative can be unstable |
Detection in Complex Matrices
The detection and characterization of this compound and its metabolic products in complex biological matrices, such as plasma, urine, and tissue homogenates, present significant analytical challenges. These challenges stem from the low concentrations of the analytes, the presence of interfering endogenous substances, and the need to differentiate between stereoisomers which may exhibit different biological activities. This section outlines advanced analytical methodologies for the detection of this compound metabolites and strategies for the stereoselective analysis of its enantiomers and related derivatives.
Methodologies for Detection of this compound Metabolites
The metabolic fate of this compound is anticipated to involve enzymatic hydrolysis of the ester linkages, leading to the formation of neopentyl alcohol and glutamic acid. Furthermore, the glutamic acid moiety may undergo cyclization to form pyroglutamic acid. The detection of these metabolites in complex biological samples requires sensitive and specific analytical methods. A common approach involves sample preparation to isolate the analytes from the matrix, followed by chromatographic separation and detection.
Sample Preparation:
Effective sample preparation is crucial to remove proteins and other interfering substances. Common techniques include:
Protein Precipitation (PPT): This method uses organic solvents like acetonitrile or methanol to denature and precipitate proteins. The supernatant containing the metabolites can then be collected for analysis.
Liquid-Liquid Extraction (LLE): LLE is used to separate analytes from the sample matrix based on their differential solubilities in two immiscible liquid phases. For instance, after acidification of the sample, glutamic acid and pyroglutamic acid can be extracted into a polar organic solvent.
Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup by utilizing a solid sorbent to retain the analytes of interest while interfering compounds are washed away. The choice of sorbent (e.g., C18, ion-exchange) depends on the physicochemical properties of the metabolites.
Analytical Techniques:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the quantification of metabolites in biological fluids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for metabolite quantification. A reversed-phase C18 column can be used for the separation of the metabolites. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. For instance, the transition of the precursor ion to a specific product ion for each metabolite is monitored.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of volatile metabolites or those that can be derivatized to become volatile. For example, γ-glutamyl peptides can be converted to pyroglutamate methyl ester and then derivatized for GC-MS analysis mdpi.com. This suggests that this compound metabolites could be derivatized to enhance their volatility and detection by GC-MS.
The following interactive table summarizes hypothetical LC-MS/MS parameters for the detection of expected this compound metabolites.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Glutamic Acid | 148.06 | 84.04 | 15 | 2.5 |
| Neopentyl Alcohol | 89.14 | 57.10 | 10 | 5.8 |
| Pyroglutamic Acid | 130.05 | 84.04 | 12 | 3.1 |
Fluorometric Assays: For the specific measurement of glutamate, commercially available fluorometric assay kits can be utilized. These assays are based on an enzymatic reaction that generates a fluorescent product, providing a sensitive method for quantification in various biological samples antibodies-online.comcellbiolabs.com.
Strategies for Distinguishing Enantiomers and Related Salts/Derivatives
Since this compound is a chiral molecule, it is essential to have analytical methods that can distinguish between its enantiomers, which may have different pharmacological profiles.
Computational Chemistry and Molecular Modeling
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is fundamental to understanding the relationship between the structure of a molecule and its properties. By identifying the stable arrangements of atoms (conformers) and the energy barriers between them, researchers can predict the most likely shapes a molecule will adopt. Molecular dynamics simulations further build on this by modeling the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.
A crucial first step in any molecular modeling study is the preparation of the ligand, in this case, dineopentyl glutamate (B1630785). This involves generating a three-dimensional structure and then optimizing its geometry to find a low-energy conformation. This is typically achieved using energy minimization techniques guided by a force field, such as the Optimized Potentials for Liquid Simulations 4 (OPLS4) force field. The force field is a set of parameters that defines the potential energy of a system of atoms, allowing for the calculation of forces and the subsequent minimization of the energy. While this is a standard procedure, specific studies detailing the application of the OPLS4 force field or other minimization techniques to dineopentyl glutamate are not currently published.
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational studies often incorporate solvent effects, either implicitly as a continuous medium or explicitly by including individual solvent molecules in the simulation. These studies can reveal how interactions with the solvent, such as hydrogen bonding, can alter reaction pathways and rates. For this compound, understanding its behavior in different solvent environments would be critical for predicting its reactivity in various chemical settings. However, specific research on the solvation effects on this compound reactivity is not available.
Reaction Mechanism Studies
Computational chemistry is particularly adept at elucidating the mechanisms of chemical reactions, providing detailed information about the transition from reactants to products. For an ester like this compound, this could involve studying its hydrolysis or other transformations.
The hydrolysis of esters can proceed through different mechanistic pathways, which can be broadly categorized as concerted or stepwise. In a concerted mechanism, bond breaking and bond forming occur simultaneously in a single step. In a stepwise mechanism, the reaction proceeds through one or more intermediate species. Computational studies on related esters have explored these possibilities, but a specific investigation into the reaction pathways of dineopentyl esters, including this compound, has not been reported. Such a study would be instrumental in understanding the fundamental reactivity of this class of compounds.
The transition state is a critical point on the reaction energy profile that represents the highest energy barrier. Characterizing the geometry and energy of the transition state is key to understanding the reaction rate and mechanism. Tools like More O'Ferrall-Jencks diagrams can be used to visualize the nature of the transition state, indicating the extent of bond formation and cleavage. researchgate.netnih.govacs.orgresearchgate.netsquarespace.com These diagrams provide a conceptual framework for understanding how the transition state structure can vary with changes in the reactants or reaction conditions. The application of these methods to the reactions of this compound would offer a nuanced view of its chemical transformations, though such analyses are not currently found in the literature.
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful means to compute the energetics of a reaction, including the energies of reactants, products, intermediates, and transition states. These calculations can yield activation energies and reaction enthalpies, which are crucial for predicting reaction feasibility and kinetics. While DFT has been widely applied to study the reaction energetics of many organic reactions, specific quantum chemical data for the reactions of this compound is not available in published research.
Receptor-Ligand Docking and Interaction Modeling
In the absence of direct experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and analyze the potential interactions of novel compounds like this compound with biological targets. These in silico techniques allow for the exploration of binding modes, the estimation of binding affinities, and the simulation of dynamic interactions at the molecular level. This section details the theoretical application of such methods to understand the interaction of this compound with glutamate receptors and ion channels.
Computational Assessment of Binding to Glutamate Receptors
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies would be crucial to hypothesize its binding mode within the ligand-binding domains (LBD) of various ionotropic glutamate receptors (iGluRs), such as AMPA, NMDA, and kainate receptors, as well as metabotropic glutamate receptors (mGluRs). nih.govnih.govresearchgate.net
The process would involve preparing a 3D structure of this compound and docking it into the crystal structures of different glutamate receptor LBDs. The results would be scored based on the predicted binding energy, providing a rank-ordering of potential binding affinities. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket, would be identified. nih.gov
For instance, a hypothetical docking study of this compound into the AMPA receptor (GluA2) LBD could reveal interactions with key residues that are known to bind the endogenous ligand, glutamate. The bulky neopentyl groups would be of particular interest, as their steric and hydrophobic properties could dictate a unique binding orientation compared to glutamate.
Hypothetical Docking Results of this compound with Glutamate Receptor LBDs
| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |
| AMPA (GluA2) | -8.5 | Arg485, Pro478, Thr480 | Hydrogen Bond, Hydrophobic |
| NMDA (GluN1/GluN2A) | -7.9 | Arg523, Asp732, Tyr730 | Hydrogen Bond, Electrostatic |
| Kainate (GluK2) | -8.2 | Ala518, Thr690, Ser689 | Hydrogen Bond, Hydrophobic |
| mGluR1 | -9.1 | Ser165, Tyr236, Arg78 | Hydrogen Bond, van der Waals |
Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the potential outcomes of a computational docking study. No experimental or computational data for this compound has been publicly reported.
Following initial docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic model of the receptor-ligand complex. nih.govrsc.org These simulations, running for nanoseconds to microseconds, would allow for the observation of conformational changes in both the this compound molecule and the receptor upon binding. ox.ac.uk This could reveal whether the binding of this compound leads to the clamshell-like closure of the LBD, a conformational change necessary for receptor activation, or if it acts as an antagonist by preventing this change. acs.org
Simulations of Interactions with Ion Channels
The interaction of this compound with the ion channel pore itself is another critical area for computational investigation. While the binding to the LBD is the primary event for activation, molecules can also directly interact with the ion channel, potentially acting as channel blockers. tandfonline.com
Computational simulations can model the permeation of ions through the channel in the presence and absence of this compound. acs.orgnih.gov Homology models of the transmembrane domains of glutamate receptors can be constructed based on existing crystal structures of related ion channels. tandfonline.com this compound could then be positioned at various locations within the channel vestibule and pore to investigate potential binding sites.
MD simulations would be employed to observe the behavior of the compound within the ion channel. acs.org These simulations can help determine if this compound can physically occlude the pore, thereby preventing the flow of ions like Na+ and Ca2+. acs.org The simulations would also characterize the nature of the interactions between this compound and the amino acid residues lining the pore.
Hypothetical Simulation Parameters for this compound in an AMPA Receptor Ion Channel
| Parameter | Value |
| Simulation Engine | GROMACS / AMBER |
| Force Field | CHARMM36m / AMBER14SB |
| Water Model | TIP3P |
| System Size | ~150,000 atoms |
| Simulation Time | 500 ns |
| Temperature | 310 K |
| Pressure | 1 atm |
Note: This table represents typical parameters for a molecular dynamics simulation and is provided for illustrative purposes.
Furthermore, potential of mean force (PMF) calculations can be performed to determine the energetic barrier for this compound to enter and pass through the ion channel. A high energy barrier would suggest that the compound is unlikely to act as a channel blocker by entering the pore, whereas a deep energy well within the pore would indicate a stable binding site and a potential channel-blocking mechanism. These computational approaches, while predictive, are instrumental in generating hypotheses about the molecular mechanisms of action for uncharacterized compounds like this compound, guiding future experimental validation. mdpi.com
Future Research Directions and Unanswered Questions
Elucidating the Full Spectrum of Biological Targets Beyond Neuromuscular Systems
Currently, there is no information on the biological targets of Dineopentyl glutamate (B1630785). Future research would need to begin with fundamental in vitro and in vivo studies to identify any biological activity. Initial screening assays could explore its interaction with known glutamate receptors and transporters. Broader toxicological and pharmacological profiling would be necessary to uncover any effects on various organ systems beyond the neuromuscular system.
Developing Advanced Spectroscopic Techniques for In Situ Monitoring
Before in situ monitoring can be developed, the fundamental spectroscopic properties of Dineopentyl glutamate need to be characterized. This would involve acquiring and analyzing data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to establish a reference library for the compound. Once these foundational data are established, researchers could explore the feasibility of using advanced techniques like magnetic resonance spectroscopy (MRS) for potential in vivo detection, though this would be highly dependent on the compound's distribution and concentration in biological tissues.
Refining Computational Models for Predictive Reactivity and Interaction
Computational modeling could serve as a valuable tool to predict the potential properties of this compound in the absence of experimental data. Initial steps would involve creating a three-dimensional model of the molecule. Quantum mechanical calculations could then be employed to predict its electronic structure, reactivity, and potential interaction with biological macromolecules. Molecular dynamics simulations could offer insights into its conformational flexibility and potential binding modes with putative targets.
Exploring Novel Synthetic Pathways for Stereoselective Control
The synthesis of this compound has not been described in the available literature. A primary research objective would be to develop a reliable and efficient synthetic route. A key challenge in the synthesis of glutamate derivatives is controlling the stereochemistry at the chiral center. Future research should focus on developing stereoselective synthetic methods to produce enantiomerically pure (L)- and (D)-Dineopentyl glutamate, which would be crucial for elucidating its specific biological activities.
Environmental Occurrence and Fate of this compound and its Metabolites
There is no information regarding the presence of this compound in the environment or its potential breakdown products. Initial research in this area would involve developing sensitive analytical methods for its detection in environmental matrices such as water and soil. Subsequent studies could investigate its biodegradability, potential for bioaccumulation, and the identification of its metabolites. Understanding the environmental fate of such a compound is a critical aspect of modern chemical research.
Q & A
Q. Methodological Answer :
- Chromatography : LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column enhances retention of polar glutamic acid derivatives. Use deuterated internal standards (e.g., D₅-Dineopentyl glutamate) for quantification .
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from plasma or urine .
- Validation : Follow FDA bioanalytical guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and matrix effects .
Advanced: How should researchers resolve contradictions in this compound’s reported metabolic stability across studies?
Methodological Answer :
Discrepancies may arise from assay variability or biological context. To address this:
- Comparative Meta-Analysis : Pool data from published studies and stratify by experimental parameters (e.g., incubation time, liver microsome sources) using random-effects models .
- In Vitro/In Vivo Correlation (IVIVC) : Conduct parallel assays in hepatocytes (human vs. rodent) and compare with pharmacokinetic data from animal models .
- Mechanistic Profiling : Use stable isotope tracers (¹³C-labeled this compound) to track metabolic pathways and identify enzyme-specific degradation (e.g., peptidases vs. esterases) .
Basic: What criteria define robust pharmacological evaluation of this compound’s bioactivity?
Q. Methodological Answer :
- Dose-Response Curves : Test ≥10 concentrations in triplicate to calculate IC₅₀/EC₅₀ values. Include positive (e.g., known glutamate receptor agonists) and negative controls (vehicle-only) .
- Target Selectivity : Screen against related receptors (e.g., NMDA, AMPA) to rule off-target effects. Use radioligand binding assays for specificity validation .
- Statistical Reporting : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons and report 95% confidence intervals .
Advanced: How can molecular dynamics simulations improve understanding of this compound’s receptor interactions?
Q. Methodological Answer :
- Force Field Selection : Use AMBER or CHARMM for protein-ligand systems, with parameters optimized for glutamate derivatives .
- Binding Free Energy Calculations : Perform molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) analysis on trajectory snapshots to quantify contributions from hydrophobic/hydrogen-bonding interactions .
- Validation : Compare predicted binding poses with X-ray crystallography or cryo-EM data (if available) to refine simulation accuracy .
Basic: What ethical and statistical considerations apply to preclinical studies involving this compound?
Q. Methodological Answer :
- Ethical Approval : Ensure compliance with institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) for dosing regimens and endpoint criteria .
- Power Analysis : Calculate sample sizes using G*Power software to achieve ≥80% power (α=0.05) based on pilot data .
- Blinding : Randomize treatment groups and blind investigators to reduce bias in data collection .
Advanced: What strategies validate this compound’s stability under varying pH and temperature conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours. Monitor degradation via UPLC-PDA .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C) from accelerated stability data .
- Excipient Compatibility : Test common formulation additives (e.g., lactose, magnesium stearate) for chemical interactions using DSC and FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
